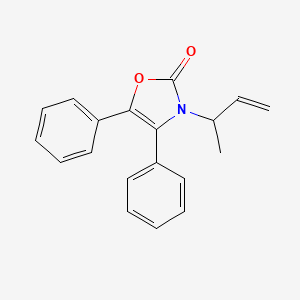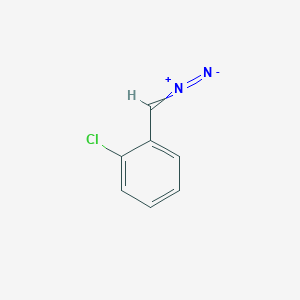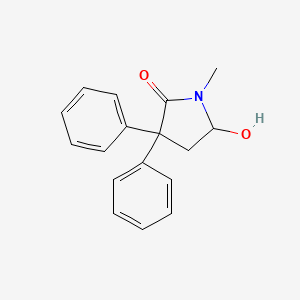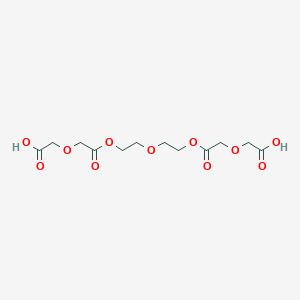
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid is an organic compound with the molecular formula C12H22O9. It belongs to the class of dialkyl ethers, which are characterized by the presence of an ether functional group (ROR’) where R and R’ are alkyl groups . This compound is also known by its IUPAC name, 3,6,9,12,15-pentaoxaheptadecanedioic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid typically involves the reaction of hexaethylene glycol with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Analyse Des Réactions Chimiques
Types of Reactions
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ether groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid involves its interaction with specific molecular targets. It acts as an acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This mechanism is particularly relevant in the context of neurological studies and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaethylene glycol: Similar in structure but lacks the terminal carboxylic acid groups.
Tetraethylene glycol: Shorter chain length and different functional groups.
Polyethylene glycol: Varies in chain length and functionalization
Uniqueness
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid is unique due to its specific chain length and the presence of multiple ether linkages and terminal carboxylic acid groups. These features make it particularly useful in applications requiring specific molecular interactions and properties .
Propriétés
Numéro CAS |
77022-98-1 |
|---|---|
Formule moléculaire |
C12H18O11 |
Poids moléculaire |
338.26 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(carboxymethoxy)acetyl]oxyethoxy]ethoxy]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H18O11/c13-9(14)5-20-7-11(17)22-3-1-19-2-4-23-12(18)8-21-6-10(15)16/h1-8H2,(H,13,14)(H,15,16) |
Clé InChI |
IVLOPSYWQQPETJ-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)COCC(=O)O)OCCOC(=O)COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


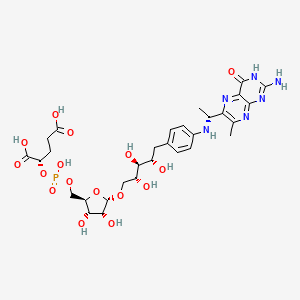

![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
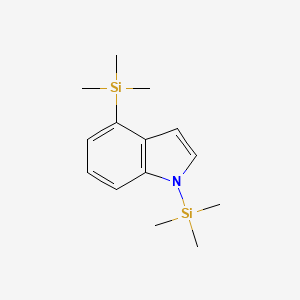

![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
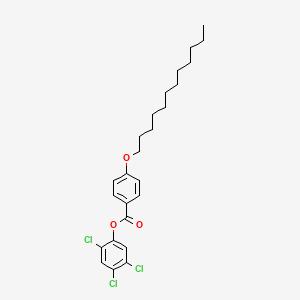

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)
